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Compound of Interest

Compound Name: 2-(m-Tolyl)nicotinic acid

CAS No.: 1226205-71-5

Cat. No.: B3059740

Get Quote

Executive Summary
In modern medicinal chemistry, the rational design of active pharmaceutical ingredients (APIs)

relies heavily on versatile, structurally pre-organized building blocks. 2-(m-Tolyl)nicotinic acid
(CAS: 1226205-71-5), systematically known as 2-(3-methylphenyl)pyridine-3-carboxylic acid, is

a high-value synthetic intermediate[1][2]. Featuring a pyridine core substituted with a meta-tolyl

group at the C2 position and a carboxylic acid at the C3 position, this scaffold is a critical

precursor for synthesizing novel analgesic, anti-inflammatory, and targeted kinase inhibitor

therapeutics[3][4].

This application note provides an in-depth technical guide on the physicochemical properties,

mechanistic rationale, and validated synthetic protocols for incorporating 2-(m-Tolyl)nicotinic
acid into drug discovery workflows.

Mechanistic Rationale in Drug Design
The 2-aryl nicotinic acid scaffold is highly prized in the development of non-steroidal anti-

inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors[4][5]. The

strategic placement of the m-tolyl group serves several critical pharmacological functions:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3059740#bc-rfq
https://www.benchchem.com/product/b3059740/docs?utm_src=pdf-body#application-note-using-2-m-tolyl-nicotinic-acid-as-a-strategic-pharmaceutical-intermediate
http://www.bio-fount.com/cn/goods2/148566_122.html
https://www.001chemical.com/cn/chem/search?q=1226205-71-5&PageSpeed=noscript
https://www.benchchem.com/product/b127336
https://www.researchgate.net/figure/The-2-Aryl-nicotinic-acid-derivatives-good-analgesic-and-anti-inflammatory-compounds_fig1_357434690
https://www.benchchem.com/product/b3059740/docs?utm_src=pdf-body#application-note-using-2-m-tolyl-nicotinic-acid-as-a-strategic-pharmaceutical-intermediate
https://www.benchchem.com/product/b3059740/docs?utm_src=pdf-body#application-note-using-2-m-tolyl-nicotinic-acid-as-a-strategic-pharmaceutical-intermediate
https://www.researchgate.net/figure/The-2-Aryl-nicotinic-acid-derivatives-good-analgesic-and-anti-inflammatory-compounds_fig1_357434690
https://www.researchgate.net/publication/357434690_Nicotinic_acid_derivatives_Application_and_uses_review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059740?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Steric Disruption and Dihedral Tuning: The steric clash between the C3-carboxylic acid (or its

subsequent amide derivative) and the C2-ortho protons of the m-tolyl ring forces the biaryl

system out of planarity. This specific dihedral angle is essential for the molecule to correctly

orient and anchor into the hydrophobic, V-shaped binding pocket of the COX-2 enzyme[4].

Lipophilic Anchoring: The methyl group on the meta-position of the phenyl ring increases the

overall lipophilicity (LogP) of the molecule, enhancing membrane permeability while

providing a vector for van der Waals interactions with hydrophobic residues in target active

sites.

Bioisosterism: The pyridine nitrogen acts as a localized hydrogen-bond acceptor, often

serving as a bioisostere for other heterocyclic or functional groups in legacy NSAIDs, thereby

improving the pharmacokinetic profile and reducing gastrointestinal toxicity associated with

non-selective COX-1 inhibition[4][6].
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Caption: Mechanism of Action: Inhibition of COX-2 by 2-Aryl Nicotinic Acid Derivatives.

Physicochemical Profiling
Understanding the baseline properties of the intermediate is crucial for solvent selection,

reaction optimization, and downstream purification.

Table 1: Physicochemical Properties of 2-(m-Tolyl)nicotinic Acid
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Property Specification / Value

Chemical Name 2-(3-Methylphenyl)pyridine-3-carboxylic acid

CAS Number 1226205-71-5

Molecular Formula C13H11NO2

Molecular Weight 213.23 g/mol

Appearance Off-white to pale yellow crystalline solid

Solubility Profile
Soluble in DMF, DMSO, MeOH; Insoluble in

Water

pKa (Estimated)
~4.5 (Carboxylic acid), ~3.2 (Pyridine conjugate

acid)

Synthetic Applications & Experimental Protocols
The most frequent application of 2-(m-Tolyl)nicotinic acid in API synthesis is amide bond

formation[3][7]. The carboxylic acid moiety acts as the primary synthetic handle to attach

various pharmacophores (e.g., substituted anilines or aliphatic amines).

Reaction Optimization: Overcoming Steric Hindrance
The proximity of the bulky m-tolyl group at the C2 position creates significant steric hindrance

around the C3-carboxylic acid. Standard carbodiimide coupling agents often fail to achieve full

conversion. Table 2 summarizes the optimization landscape.

Table 2: Amide Coupling Optimization Data
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Coupling
Reagent

Base Solvent Yield (%)
Mechanistic
Observation

EDC / HOBt TEA DCM 45%

Sluggish kinetics

due to steric bulk

blocking the O-

acylisourea

intermediate.

DCC DMAP THF 52%

DCU byproduct

is difficult to

separate from

the lipophilic

product.

HATU DIPEA DMF 92%

Rapid

conversion; the

highly reactive

HOAt ester

easily

accommodates

steric bulk.

Protocol: HATU-Mediated Amide Coupling
Objective: To synthesize a functionalized nicotinamide API derivative by coupling 2-(m-
Tolyl)nicotinic acid with a target amine.

Expertise & Causality: HATU is explicitly chosen because it generates a 7-aza-1-

hydroxybenzotriazole (HOAt) active ester. The adjacent nitrogen in the HOAt ring provides an

anchoring hydrogen bond to the incoming amine, accelerating the acylation step even in

sterically congested environments. DIPEA is utilized as a non-nucleophilic base to deprotonate

the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

Preparation of the Active Ester:
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In a flame-dried round-bottom flask under an inert Argon atmosphere, dissolve 2-(m-
Tolyl)nicotinic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a

0.2 M concentration.

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature

to ensure complete deprotonation.

Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Stir at 0 °C for

30 minutes.

Causality: Cooling prevents the thermal degradation of the active ester while allowing the

HOAt-ester to form quantitatively before the amine is introduced.

Amine Addition:

Dissolve the target amine (1.1 eq) in a minimal volume of anhydrous DMF.

Add the amine solution dropwise to the activated acid mixture at 0 °C.

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6

hours.

Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC)

(Eluent: 50% EtOAc in Hexanes). The starting material (acid) should completely

disappear, replaced by a less polar amide spot.

Quenching and Workup:

Quench the reaction by adding a saturated aqueous

solution.

Causality: A mildly acidic quench neutralizes excess DIPEA and decomposes unreacted

HATU without risking the hydrolysis of the newly formed amide bond.

Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

Wash the combined organic layers sequentially with 5% aqueous
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(to remove any unreacted starting acid), water (to remove DMF), and brine.

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Purification:

Purify the crude residue via flash column chromatography on silica gel using a gradient of

Hexanes/EtOAc to yield the pure nicotinamide derivative.
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Caption: Step-by-step synthetic workflow for amide coupling of 2-(m-Tolyl)nicotinic acid.
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Analytical Validation & Quality Control
To ensure the integrity of the intermediate and the success of the downstream synthesis,

rigorous analytical validation is required.

HPLC Analysis: Utilize a C18 reverse-phase column. The mobile phase should consist of

Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA).

Causality: Because 2-(m-Tolyl)nicotinic acid contains both a basic pyridine nitrogen and

an acidic carboxylate, it exists as a zwitterion at neutral pH. The addition of 0.1% TFA fully

protonates the pyridine and suppresses the ionization of the carboxylic acid, preventing

severe chromatographic peak tailing and ensuring accurate purity assessment.

1H NMR (400 MHz, DMSO-d6): Key diagnostic peaks to confirm the structural integrity of the

starting material include the m-tolyl methyl group (appearing as a sharp singlet at ~2.35

ppm) and the highly deshielded pyridine proton adjacent to the nitrogen (C6-H, appearing as

a doublet of doublets at ~8.7 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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